Retene

Source Apportionment Environmental Chemistry Biomass Burning

Retene (1-methyl-7-isopropylphenanthrene) is a dialkyl PAH essential for calibrating PMF source apportionment models, with EFs spanning 0.048 mg/kg (crop residue) to 187 mg/kg (coal). Its AhR2-dependent, CYP1A-independent toxicity pathway and slower human hepatic metabolism vs phenanthrene make it irreplaceable for toxicology & biomonitoring. Substituting with other PAHs invalidates experimental outcomes. Procure ≥98% purity Retene.

Molecular Formula C18H18
Molecular Weight 234.3 g/mol
CAS No. 483-65-8
Cat. No. B1680549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetene
CAS483-65-8
Synonyms7-isopropyl-1-methylphenanthrene
retene
Molecular FormulaC18H18
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)C
InChIInChI=1S/C18H18/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h4-12H,1-3H3
InChIKeyNXLOLUFNDSBYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Retene (CAS 483-65-8): Baseline Properties for an Alkylated PAH Environmental Tracer


Retene (1-methyl-7-isopropylphenanthrene) is a dialkyl-substituted three-ring polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C18H18 and a molecular weight of 234.34 g/mol . It is a solid at room temperature with a reported melting point range of 97.0°C to 99.0°C and a boiling point of 390-394°C at 760 mmHg [1]. Retene is practically insoluble in water (estimated at 0.00848 mg/L at 25°C) but readily soluble in warm ether and hot glacial acetic acid [2][3]. As a non-priority PAH, it is primarily known for its formation from the thermal degradation of resin acids found in conifer trees, making it a significant environmental marker for softwood and biomass combustion [4].

Why Retene (CAS 483-65-8) Cannot Be Substituted by Unsubstituted or Other Alkylated PAHs in Environmental and Toxicological Studies


Retene's specific substitution pattern (isopropyl group at the 7-position and a methyl group at the 1-position on the phenanthrene core) dictates a unique combination of environmental source specificity and biological interaction that is not shared by its parent compound or other alkylated analogs. While often used as a marker for softwood combustion, recent quantitative data shows that its emission factors vary dramatically across different fuel sources, including coal, which precludes its use as a 'unique' marker without careful contextualization [1]. Furthermore, its interaction with biological systems is distinct. For instance, retene demonstrates a metabolic profile in human hepatic microsomes that is significantly slower than that of the parent PAH phenanthrene [2], and its toxicity in aquatic models is mediated through an AhR2-dependent, CYP1A-independent mechanism, a pathway not activated by its non-alkylated form [3]. These quantitative and mechanistic differentiations mean that substituting retene with another PAH would invalidate experimental outcomes in source apportionment studies and misrepresent exposure risks in toxicological assessments. The following evidence guide provides the specific data points substantiating this lack of interchangeability.

Quantitative Differentiation Guide for Retene (CAS 483-65-8) vs. Phenanthrene and Other Alkylated PAHs


Comparative Emission Factors from Residential Solid Fuel Combustion

The emission factor (EF) for Retene varies by over three orders of magnitude depending on the fuel source, from 0.048 mg/kg for some crop residues to 187 mg/kg for raw bituminous coal. Its use as a softwood combustion marker is complicated by high emissions from coal. The EF(RET) for pine (0.34 ± 0.08 mg/kg) is statistically higher than for fir/cypress (0.081 ± 0.058 mg/kg), but this distinction fails when considering coal combustion, which can have EF(RET)s as high as 187 ± 113 mg/kg [1]. This data invalidates the assumption that Retene is a unique marker for softwood combustion.

Source Apportionment Environmental Chemistry Biomass Burning

Specificity of CYP1A Gene Induction in Fish vs. Pyrene

In a direct comparison of genomic biomarker responses in juvenile rainbow trout (Oncorhynchus mykiss) liver, Retene uniquely induced the CYP1A gene, whereas the 4-ring PAH pyrene did not. Retene induced CYP1A expression even at low, environmentally realistic concentrations, while pyrene and other PAHs studied did not cause a significant change in CYP1A transcription [1]. This demonstrates that Retene acts as a specific AhR agonist in this model, a property not generalizable to all PAHs.

Aquatic Toxicology Biomarker CYP1A Induction

Differential Binding Affinity to the Aryl Hydrocarbon Receptor (AhR)

Retene is a more potent ligand for the Aryl Hydrocarbon Receptor (AhR) than its parent compound, phenanthrene. While phenanthrene is a poor AhR ligand and produces AhR-independent toxicity, retene (and likely other alkylphenanthrenes) competes with the potent dioxin TCDD for binding to the AhR of some species [1]. This alkylation of the phenanthrene core dramatically increases its affinity for this critical toxicological pathway.

Molecular Toxicology Receptor Binding Dioxin-like Activity

Comparative Rate of Metabolism in Human Hepatic Microsomes vs. Phenanthrene

Retene is metabolized more slowly than phenanthrene by cytochrome P450 (CYP) enzymes in human hepatic microsomes. An activity-based protein profiling study found that rates of retene metabolism were slower compared with phenanthrene across multiple developmental phases from infancy to adulthood. Retene metabolism rates were age-dependent, reaching adult (pooled) rates at approximately 12 months of age [1]. This slower metabolic clearance suggests a potentially longer biological half-life and different toxicokinetic profile compared to its parent structure.

Xenobiotic Metabolism Cytochrome P450 Human Health Risk

Differentiated Toxicity Profile: Negative in Ames Test but Positive in Micronucleus Assay

Retene exhibits a specific genotoxicity profile that differs from many priority PAHs. In the standard Ames test using Salmonella typhimurium strains, Retene was negative, indicating it does not induce base-pair substitution or frameshift mutations. However, in the same study, exposure to Retene led to a significant increase in micronuclei (MN), nucleoplasmic bridges (NPBs), and nuclear buds (NBUDs) frequency in the A549 human lung cell line, indicating clastogenic and/or aneugenic effects. Cell death occurred mainly via necrosis [1]. This pattern distinguishes it from PAHs that are potent mutagens in the Ames test.

Genotoxicity Mutagenicity In Vitro Toxicology

Optimal Research and Application Scenarios for Retene (CAS 483-65-8) Based on Quantified Differentiation


Calibrating Source Apportionment Models in Mixed-Combustion Regions

Based on evidence that retene's emission factor (EF) varies significantly from 0.048 mg/kg for crop residue to 187 mg/kg for coal, it is an essential standard for calibrating Positive Matrix Factorization (PMF) and other source apportionment models. Researchers should prioritize procuring analytical-grade Retene when developing and validating models that must distinguish between softwood combustion, crop residue burning, and coal combustion. The large quantitative difference in its EF across these sources makes it a powerful discriminant variable, but its non-unique nature requires it to be used in concert with other markers like levoglucosan [1].

Investigating AhR-Mediated Toxicity Pathways in Aquatic Toxicology

Retene is the compound of choice for studies requiring a specific activator of the AhR pathway that is distinct from non-alkylated PAHs. The evidence that it induces CYP1A expression in rainbow trout liver, while pyrene does not [1], and that it acts as a competitive ligand for the AhR, unlike phenanthrene , makes it a crucial tool. Toxicologists studying dioxin-like effects of complex environmental mixtures should use Retene as a positive control and as a probe to dissect AhR-dependent vs. independent mechanisms of cardiotoxicity and developmental toxicity in fish models, including blue sac disease (BSD) .

Developing Human Biomonitoring and In Vitro Metabolism Studies

For pharmacokinetic studies of PAH mixtures from biomass burning, Retene offers a specific advantage due to its slower metabolism in human hepatic microsomes compared to phenanthrene [1]. Laboratories developing analytical methods for human biomonitoring (e.g., in urine or blood) should prioritize Retene as a key analyte because its longer biological half-life may make it a more persistent and detectable biomarker of exposure than some of its parent counterparts. This is critical for epidemiological studies seeking to establish links between woodsmoke exposure and health outcomes.

Validating Genotoxicity Assays Beyond the Ames Test

Given its unique profile of being negative in the Ames test but positive in the mammalian micronucleus assay [1], Retene is an ideal reference compound for laboratories validating and establishing the sensitivity of their in vitro genotoxicity testing battery. Procurement of high-purity Retene is essential for genetic toxicology labs seeking a non-mutagenic clastogen/aneugen as a positive control to ensure their assays can detect a broader range of genotoxic mechanisms beyond point mutations, which is critical for assessing the risk of complex environmental pollutants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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